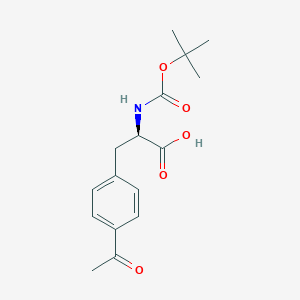

Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH)

Description

Contextualizing Boc-D-4-Acetylphenylalanine as a Non-Canonical Amino Acid (NCAA)

Amino acids are the fundamental building blocks of proteins. While there are 20 common, or canonical, amino acids encoded by the genetic code, a vast number of non-canonical amino acids (NCAAs) also exist. nih.gov NCAAs are amino acids that are not among the 20 standard proteinogenic amino acids. nih.gov Boc-D-4-Acetylphenylalanine is a prime example of an NCAA, and its utility stems from the unique chemical properties conferred by its acetyl group. researchgate.net

The introduction of the Boc protecting group is a common strategy in peptide synthesis. This group temporarily blocks the reactivity of the amino group, allowing for controlled, stepwise addition of amino acids to a growing peptide chain. The Boc group is stable under many reaction conditions but can be easily removed when desired, making it an invaluable tool for chemists.

The acetyl group on the phenyl ring is the key feature that defines Boc-D-4-Acetylphenylalanine as a functional NCAA. This ketone group provides a bioorthogonal chemical handle, meaning it is a reactive group that does not interfere with the native biochemical processes within a living system. This allows for specific chemical modifications to be made to proteins or peptides containing this NCAA.

Below is a table summarizing the key properties of Boc-D-4-Acetylphenylalanine:

| Property | Value |

| Molecular Formula | C16H21NO5 chemimpex.com |

| Molecular Weight | 307.33 g/mol chemimpex.com |

| Appearance | White to off-white powder chemimpex.com |

| Purity | ≥ 98% chemimpex.com |

| Storage Conditions | 0-8 °C chemimpex.com |

Note: Data sourced from chemical supplier information. chemimpex.com

Research Significance in Contemporary Chemical Biology and Medicinal Chemistry

The unique characteristics of Boc-D-4-Acetylphenylalanine have made it a significant tool in modern research, particularly in the design and synthesis of novel peptides and proteins with enhanced or novel functions.

In chemical biology , the ability to incorporate Boc-D-4-Acetylphenylalanine into proteins allows researchers to probe and manipulate biological systems in ways not possible with canonical amino acids alone. The acetyl group can serve as a target for specific chemical reactions, enabling the attachment of fluorescent probes, cross-linking agents, or other molecules to a protein of interest. This has been instrumental in studying protein-protein interactions, protein localization, and enzyme mechanisms. The genetic incorporation of 4-acetylphenylalanine has been utilized to introduce nitroxide spin labels into proteins, aiding in the study of protein structure and dynamics through techniques like electron paramagnetic resonance (EPR) spectroscopy. acs.org

In medicinal chemistry , Boc-D-4-Acetylphenylalanine is a valuable building block for the synthesis of peptide-based therapeutics. chemimpex.com Peptides are promising drug candidates due to their high specificity and potency. However, they often suffer from poor stability and short half-lives in the body. The incorporation of NCAAs like Boc-D-4-Acetylphenylalanine can address these limitations. The acetyl group can be modified to create more stable peptide structures or to attach drug molecules, enhancing the therapeutic properties of the peptide. chemimpex.comchemimpex.com Its use in peptide synthesis can improve the pharmacokinetic properties of the resulting therapeutic agents. chemimpex.com

The versatility of Boc-D-4-Acetylphenylalanine has led to its use in a variety of research applications, including:

Enzyme Inhibition: Designing peptides that can specifically block the activity of enzymes involved in disease. chemimpex.com

Drug Delivery: Creating peptides that can target specific cells or tissues to deliver a therapeutic payload. chemimpex.com

Biomaterial Development: Synthesizing novel materials with tailored biological properties. chemimpex.com

The ongoing exploration of Boc-D-4-Acetylphenylalanine and other NCAAs continues to push the boundaries of chemical biology and medicinal chemistry, opening up new avenues for understanding and treating human diseases.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBRFBNRDRVUAF-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc D 4 Acetylphenylalanine and Its Analogs

Advanced Chemical Synthesis Approaches

The synthesis of Boc-D-4-Acetylphenylalanine and its subsequent use in peptide synthesis require precise control over stereochemistry and reaction conditions to ensure the integrity of the final peptide product.

Enantioselective Synthesis of 4-Acetylphenylalanine Precursors

The enantioselective synthesis of the 4-acetylphenylalanine core is a critical first step. One notable approach involves the asymmetric hydrogenation of a suitable prochiral precursor. This method is advantageous for establishing the desired stereocenter early in the synthetic route. For instance, α,β-unsaturated precursors can be hydrogenated using chiral rhodium or ruthenium catalysts to yield the desired enantiomer with high optical purity.

Another strategy employs enzymatic resolution. A racemic mixture of a 4-acetylphenylalanine derivative can be treated with an enzyme, such as a lipase (B570770) or an acylase, that selectively acts on one enantiomer, allowing for the separation of the D- and L-forms. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Furthermore, chiral auxiliary-mediated synthesis provides a robust method for controlling stereochemistry. An achiral precursor is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions, such as alkylation, proceed with high stereocontrol due to the steric influence of the auxiliary. The auxiliary can then be cleaved to afford the enantiomerically enriched 4-acetylphenylalanine precursor.

Solution-Phase Synthesis Strategies for Boc-D-Phe(4-Ac)-OH

Once the D-4-acetylphenylalanine backbone is obtained, the introduction of the tert-butyloxycarbonyl (Boc) protecting group is typically achieved in the solution phase. This reaction is generally carried out by treating the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, in a suitable solvent system like a mixture of water and dioxane. The reaction conditions are optimized to ensure complete N-protection without affecting the keto functionality on the phenyl ring.

Solution-phase peptide synthesis can then be employed to incorporate Boc-D-Phe(4-Ac)-OH into peptide fragments. This involves the activation of the carboxylic acid of the Boc-protected amino acid, followed by coupling with the free amine of another amino acid or peptide. This traditional approach is particularly useful for the large-scale synthesis of shorter peptides.

Solid-Phase Peptide Synthesis (SPPS) Integration

The integration of Boc-D-Phe(4-Ac)-OH into solid-phase peptide synthesis (SPPS) has significantly streamlined the process of creating complex peptides containing this unnatural amino acid. bachem.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com This methodology simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing steps. bachem.comiris-biotech.de

The Boc protecting group is a cornerstone of one of the two major SPPS strategies, often referred to as Boc/Bzl chemistry. In this approach, the α-amino group of the incoming amino acid is temporarily protected with the acid-labile Boc group. peptide.comamericanpeptidesociety.org This group is stable to the basic conditions used for coupling but can be readily removed with moderately strong acids, such as trifluoroacetic acid (TFA), to expose the free amine for the next coupling cycle. peptide.comamericanpeptidesociety.org Side-chain functional groups are typically protected with more acid-stable groups, such as benzyl (B1604629) (Bzl) ethers or esters, which require a stronger acid, like hydrofluoric acid (HF), for their removal at the end of the synthesis. peptide.com This difference in acid lability allows for the selective deprotection of the α-amino group without disturbing the side-chain protecting groups during the peptide elongation process. biosynth.com

| Protecting Group Strategy | Nα-Protection | Side-Chain Protection | Deprotection Condition for Nα-Group | Final Cleavage |

| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Benzyl-based groups (e.g., Bzl) | Moderate acid (e.g., TFA) | Strong acid (e.g., HF) |

| Fmoc/tBu | Fmoc (9-fluorenylmethyloxycarbonyl) | tert-Butyl-based groups (e.g., tBu) | Base (e.g., piperidine) | Strong acid (e.g., TFA) |

The formation of the peptide bond during SPPS requires the activation of the carboxylic acid of the incoming Boc-D-Phe(4-Ac)-OH. Several coupling reagents have been developed to facilitate this process efficiently and with minimal side reactions. Commonly used reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve coupling efficiency. nih.govbachem.com

Uronium/aminium-based reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and phosphonium-based reagents like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) are also widely employed. nih.govbachem.com These reagents are known for their high reactivity and ability to promote rapid and efficient coupling, even with sterically hindered amino acids. uni-kiel.de The choice of coupling reagent and the optimization of reaction conditions, including solvent, temperature, and reaction time, are crucial for achieving high yields and purity when incorporating the bulky Boc-D-Phe(4-Ac)-OH. researchgate.net

| Coupling Reagent | Class | Key Features |

| DCC/DIC | Carbodiimide | Commonly used, often with additives like HOBt to reduce racemization. bachem.com |

| TBTU/HBTU | Uronium/Aminium | Highly reactive, promotes rapid coupling. nih.gov |

| BOP/PyBOP | Phosphonium | Excellent for difficult couplings, minimizes racemization. bachem.com |

A significant challenge during peptide synthesis is the potential for racemization of the activated amino acid, which can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product. uni-kiel.de Racemization is particularly a concern for certain amino acids and under specific coupling conditions. nih.gov The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate from the activated amino acid, which can readily epimerize. uni-kiel.de

To mitigate racemization during the incorporation of Boc-D-Phe(4-Ac)-OH, several strategies are employed. The use of coupling additives like HOBt or its more reactive analog, 6-Cl-HOBt, is a standard practice. peptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. uni-kiel.de The choice of base is also critical; sterically hindered bases like diisopropylethylamine (DIEA) are often preferred over less hindered bases to minimize the abstraction of the α-proton, which initiates racemization. nih.gov Furthermore, performing the coupling reaction at lower temperatures can also help to reduce the rate of racemization. bachem.com Careful selection of the coupling reagent is also important, with some reagents being inherently less prone to causing racemization than others. uni-kiel.denih.gov

Convergent Synthesis Paradigms for Complex Peptidomimetics Incorporating Boc-D-Phe(4-Ac)-OH

The synthesis of complex peptidomimetics that include the non-canonical amino acid Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) often employs convergent strategies to enhance efficiency and yield. Unlike linear synthesis where the peptide chain is built sequentially from one end, convergent synthesis involves the independent preparation of protected peptide fragments, which are then combined to form the final, larger molecule. This approach is particularly advantageous for the synthesis of large or complex peptides and peptidomimetics as it allows for the purification of intermediate fragments, thereby reducing the accumulation of difficult-to-remove impurities in the final product.

Convergent synthesis can be executed in either the liquid phase or on a solid support. In a typical convergent solid-phase peptide synthesis (CSPPS), protected peptide fragments are synthesized on a resin and subsequently cleaved while maintaining their side-chain protecting groups. mdpi.comnih.govnih.gov These fragments are then coupled to another resin-bound peptide chain. A key element in this strategy is the use of highly acid-labile resins, such as 2-chlorotrityl chloride (Cltr) resin, which allows for the gentle cleavage of the peptide fragment, preserving the acid-labile side-chain protecting groups. mdpi.com

The general workflow for a convergent synthesis incorporating Boc-D-Phe(4-Ac)-OH would involve a retrosynthetic analysis to identify suitable fragmentation points within the target peptidomimetic. A fragment containing Boc-D-Phe(4-Ac)-OH would be synthesized, typically via standard solid-phase peptide synthesis (SPPS) protocols. This fragment would then be purified and subsequently coupled with other synthesized fragments in solution or on a solid support to yield the final product.

Liquid-phase peptide synthesis (LPPS) offers an alternative where fragment condensation occurs in solution. bachem.comacs.org This method can be more scalable and may avoid some of the challenges associated with solid-phase synthesis, such as steric hindrance and inefficient coupling of large fragments. aiche.org The choice between solid-phase and liquid-phase convergent approaches depends on the specific characteristics of the target peptidomimetic, including its length and the chemical properties of the constituent amino acids.

A conceptual outline for a convergent synthesis is presented in the table below:

| Step | Description | Phase | Key Considerations |

| 1 | Retrosynthetic analysis of the target peptidomimetic to define fragments. | Conceptual | Identification of optimal ligation sites, often at a glycine (B1666218) or proline residue to minimize racemization. |

| 2 | Synthesis of individual protected peptide fragments, one of which contains Boc-D-Phe(4-Ac)-OH. | Solid-Phase or Liquid-Phase | Use of orthogonal protecting group strategies (e.g., Fmoc/tBu) to allow for selective deprotection. nih.gov |

| 3 | Cleavage of fragments from the solid support (if applicable) with side-chain protection intact. | Solid-Phase | Employment of mild cleavage conditions to preserve the integrity of the protected fragments. |

| 4 | Purification of the protected peptide fragments. | Liquid Chromatography | High-performance liquid chromatography (HPLC) is often used to ensure the purity of the fragments before coupling. |

| 5 | Coupling of the purified fragments. | Liquid-Phase or Solid-Phase | Use of efficient coupling reagents to facilitate the formation of the peptide bond between large fragments. |

| 6 | Final deprotection of all protecting groups. | Liquid-Phase | Treatment with a strong acid, such as trifluoroacetic acid (TFA), to remove all protecting groups. |

| 7 | Purification of the final peptidomimetic. | Liquid Chromatography | Final purification to obtain the target molecule with high purity. |

This convergent approach allows for a more controlled and efficient synthesis of complex biomolecules containing specialized amino acids like Boc-D-Phe(4-Ac)-OH.

Biocatalytic Routes for Derivatized Phenylalanine Amino Acids

Biocatalysis presents an environmentally benign and highly selective alternative to traditional chemical synthesis for the production of derivatized phenylalanine amino acids. uw.edu.pl Enzymes can operate under mild conditions and exhibit remarkable stereoselectivity, which is particularly valuable for the synthesis of chiral molecules like D-phenylalanine derivatives. polimi.itacs.org

One prominent biocatalytic approach involves the use of Phenylalanine Ammonia (B1221849) Lyases (PALs) . These enzymes catalyze the reversible amination of cinnamic acid derivatives to produce L-phenylalanine analogs. nih.govfrontiersin.org While PALs naturally produce the L-enantiomer, multi-enzymatic cascade processes have been developed to synthesize D-phenylalanine derivatives. For instance, a PAL-catalyzed amination can be coupled with a chemoenzymatic deracemization process, which involves stereoselective oxidation of the L-amino acid followed by a nonselective reduction, to yield the D-enantiomer with high optical purity. nih.gov

Another significant biocatalytic strategy employs aminotransferases (transaminases) . Engineered aminotransferases have been developed for the synthesis of D-phenylalanine derivatives from their corresponding keto acids. polimi.itmanchester.ac.uk These biocatalytic cascades can achieve high enantiomeric excess and are applicable to preparative-scale synthesis without the need for cofactor regeneration systems. polimi.itmanchester.ac.uk Whole-cell systems, which couple an L-amino acid deaminase with an engineered D-amino acid aminotransferase, have been successfully used for the stereoinversion of L-amino acids to their D-counterparts. polimi.it

The table below summarizes key enzymatic approaches for the synthesis of derivatized phenylalanine amino acids:

| Enzyme Class | Substrate(s) | Product(s) | Key Features |

| Phenylalanine Ammonia Lyase (PAL) | Cinnamic acid derivatives, Ammonia | L-phenylalanine derivatives | Does not require expensive cofactors; can be used in cascade reactions to produce D-enantiomers. nih.govfrontiersin.org |

| Aminotransferases (Transaminases) | Phenylpyruvate derivatives, Amino donor | D- or L-phenylalanine derivatives | High stereoselectivity; engineered enzymes show broad substrate specificity. polimi.itmanchester.ac.uk |

| L-amino acid deaminase / D-amino acid dehydrogenase | L-phenylalanine derivatives | D-phenylalanine derivatives | Used in deracemization and stereoinversion cascades. polimi.it |

These biocatalytic methods offer sustainable and efficient pathways to a wide range of functionalized phenylalanine amino acids, which are valuable building blocks in pharmaceutical and biotechnological applications. The continuous development of novel enzymes and cascade systems is expected to further expand the scope and utility of biocatalysis in this field.

Chemical Derivatization and Functionalization Strategies of Boc D 4 Acetylphenylalanine

Post-Synthetic Transformations of the 4-Acetyl Group

The ketone moiety of the 4-acetyl group is the cornerstone of its utility, providing a site for selective chemical reactions that are orthogonal to the native functional groups present in proteins. acs.orghahnlab.com This allows for post-synthetic modifications of peptides and proteins containing this unnatural amino acid. The most prominent transformations involve condensation reactions with hydrazine (B178648) and hydroxylamine (B1172632) derivatives to form stable hydrazone and oxime linkages, respectively. acs.orgacs.org

These reactions are highly efficient and can be performed under mild, aqueous conditions, making them suitable for biological applications. hahnlab.com The stability of the resulting hydrazone and oxime bonds is a key advantage, ensuring the integrity of the modified biomolecule under physiological conditions. acs.org The reaction of a ketone with a hydrazide is bioorthogonal, meaning it does not interfere with the functional groups typically found in biological systems. acs.orgacs.org

Table 1: Key Post-Synthetic Transformations of the 4-Acetyl Group

| Reactant | Linkage Formed | Key Features |

| Hydrazide (R-NHNH₂) | Hydrazone | Stable under physiological conditions; Bioorthogonal reaction. acs.org |

| Alkoxyamine (R-ONH₂) | Oxime | Stable under physiological conditions; Bioorthogonal reaction. hahnlab.comacs.org |

The versatility of this ketone handle has been demonstrated in various applications, including the site-specific labeling of proteins with fluorescent probes for imaging studies. acs.orgnih.gov

Introduction of Bioorthogonal Functionalities for Site-Specific Conjugation

The concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is central to the application of Boc-D-4-acetylphenylalanine. website-files.comresearchgate.net The 4-acetyl group serves as a bioorthogonal handle, enabling the site-specific conjugation of a wide array of molecules to peptides and proteins. acs.orgresearchgate.net

By genetically encoding the incorporation of 4-acetylphenylalanine into a protein at a specific site, researchers can introduce a unique reactive handle for subsequent modification. nih.govnih.gov This strategy allows for the precise attachment of various functionalities, including:

Fluorescent Probes: For tracking and imaging proteins in vitro and in living cells. acs.orgnih.gov

Polyethylene (B3416737) Glycol (PEG): To improve the pharmacokinetic properties of therapeutic proteins. nih.govnih.gov

Biotin Tags: For protein purification and detection. nih.gov

Small Molecule Drugs: To create antibody-drug conjugates (ADCs) for targeted cancer therapy. nih.govresearchgate.net

Cross-linking Agents: To study protein-protein interactions. hahnlab.com

The reaction of the ketone with hydroxylamine-functionalized molecules to form a stable oxime linkage is a widely used method for site-specific bioconjugation. nih.govnih.gov This approach has proven to be a powerful tool for the development of novel biotherapeutics and research tools. nih.govcoledeforest.com

Synthesis of Phenylalanine Analogs via Boc-D-Phe(4-Ac)-OH Intermediates

Boc-D-Phe(4-Ac)-OH is a valuable intermediate for the synthesis of other phenylalanine analogs with diverse functionalities. The Boc protecting group on the amino group allows for selective reactions at other positions of the molecule, including the 4-acetyl group and the phenyl ring. chemimpex.comchemicalbook.com While direct, detailed syntheses of amidinophenylalanine and aminomethylphenylalanine from Boc-D-Phe(4-Ac)-OH are not extensively documented in readily available literature, the chemical principles of amino acid derivatization suggest plausible synthetic routes.

For instance, the synthesis of aminomethylphenylalanine could potentially be achieved through a reductive amination of the 4-acetyl group. This would involve the conversion of the ketone to an amine, thereby introducing a new functional group. The synthesis of amidinophenylalanine would likely involve a more complex, multi-step transformation of the acetyl group into a guanidinium (B1211019) group.

The versatility of Boc-protected phenylalanine derivatives in synthetic organic chemistry is well-established, with various methods available for the modification of the phenyl ring and the amino acid backbone. beilstein-journals.orgacs.org These methods provide a foundation for the development of synthetic pathways to a wide range of phenylalanine analogs starting from Boc-D-Phe(4-Ac)-OH.

Development of Reactive Handles for Molecular Probes

The 4-acetyl group of Boc-D-4-acetylphenylalanine functions as a "ketone handle," a reactive moiety that can be used for the site-specific attachment of molecular probes to proteins. acs.orgnih.gov This approach offers a significant advantage over traditional methods of protein labeling, which often rely on the modification of natural amino acids like cysteine and lysine, leading to heterogeneous products. hahnlab.comnih.gov

By incorporating 4-acetylphenylalanine into a protein at a specific site, a unique reactive handle is introduced that is orthogonal to the chemistry of the 20 canonical amino acids. nih.govnih.gov This allows for the precise and controlled attachment of a variety of molecular probes, including:

Fluorescent Dyes: For studying protein localization, dynamics, and interactions. acs.orgnih.gov

Spin Labels: For investigating protein structure and conformational changes using electron paramagnetic resonance (EPR) spectroscopy. nih.gov

Photo-cross-linkers: To identify protein binding partners.

The development of chemical probes is crucial for advancing our understanding of biological processes at the molecular level. mdpi.comchemicalprobes.org The use of Boc-D-4-acetylphenylalanine and other unnatural amino acids with unique reactive handles has become an indispensable tool in this field. ethz.chfrontiersin.org

Table 2: Examples of Molecular Probes Attached via the 4-Acetyl Group

| Probe Type | Application | Reference |

| Fluorescein hydrazide | Site-specific labeling of T4 lysozyme | acs.org |

| Fluorescent dyes | Labeling of proteins in living cells | nih.gov |

| Nitroxide spin labels | Site-directed spin labeling for EPR studies | nih.gov |

Applications in Peptide and Protein Engineering Research

Role as a Versatile Building Block in Peptide Synthesis

Boc-D-4-Acetylphenylalanine serves as a crucial building block in the synthesis of peptides, offering a combination of a protective group for controlled peptide chain elongation and a reactive handle for further modifications. researchgate.netchemimpex.com The Boc group ensures that the amino terminus of the phenylalanine derivative is shielded during coupling reactions, preventing unwanted side reactions and allowing for the stepwise assembly of peptide chains. youtube.comguidechem.com The para-acetyl group, a ketone functionality, provides a site for chemoselective ligation, enabling the attachment of various molecules such as labels, crosslinkers, or other functional moieties. nih.gov

The unique chemical features of Boc-D-4-Acetylphenylalanine make it a valuable component in the design and synthesis of peptides that can target specific biological receptors or modulate the activity of enzymes. The incorporation of this unnatural amino acid can influence the peptide's conformation and binding affinity to its target. nih.govnih.gov For instance, D-amino acids like Boc-D-Phe(4-Ac)-OH can enhance the proteolytic stability of peptides, a crucial factor for therapeutic applications. semanticscholar.org

In the context of enzyme modulators, the acetyl group can be a key pharmacophore that interacts with the active site of an enzyme, leading to inhibition or modulation of its catalytic activity. nih.gov The synthesis of such peptides often involves solid-phase peptide synthesis (SPPS), where the Boc-protected amino acid is sequentially coupled to a growing peptide chain on a solid support.

Table 1: Examples of Bioactive Peptides Incorporating Phenylalanine Derivatives

| Peptide/Peptidomimetic Class | Target | Modification involving Phenylalanine Derivative | Resulting Bioactivity |

| RGD Peptide Analogues | αvβ3 Integrin | Incorporation of 4-iodo-D-phenylalanine | Enhanced tumor accumulation in preclinical models. glpbio.com |

| Enkephalin Analogues | Opioid Receptors | Substitution with D-amino acids at position 2 | Increased potency in guinea pig ileum assay. mdpi.com |

| Pancreatic Lipase (B570770) Inhibitors | Pancreatic Lipase | Synthesis of short α,β-mixed peptides | Excellent in vitro enzyme inhibition. nih.gov |

This table presents examples of how modifications to the phenylalanine residue, including the use of D-isomers and ring substitutions, can impact the bioactivity of peptides targeting various biological molecules.

Macrocyclization is a widely used strategy to improve the pharmacological properties of peptides, including their stability, receptor affinity, and cell permeability. nih.govuq.edu.aunih.gov The incorporation of Boc-D-4-Acetylphenylalanine into linear peptide precursors provides a handle for cyclization or for the attachment of linkers to create macrocyclic structures. These constrained cyclic structures can mimic the bioactive conformation of natural peptides, leading to enhanced biological activity. semanticscholar.orguq.edu.aucam.ac.uknih.gov

For example, novel macrocyclic peptidomimetics with potent antimicrobial activity have been synthesized, demonstrating minimum inhibitory concentrations (MIC) against pathogens like Candida albicans that are significantly lower than reference drugs. researchgate.net While not always explicitly detailing the use of Boc-D-Phe(4-Ac)-OH, these studies highlight the potential of incorporating functionalized amino acids in the design of highly active macrocyclic compounds. The rigidity and conformational pre-organization conferred by macrocyclization can lead to a significant increase in binding affinity and selectivity for their biological targets. semanticscholar.orguq.edu.au

Genetic Code Expansion and Protein Functionalization

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of unnatural amino acids (UAAs), such as 4-acetylphenylalanine (pAcF), into proteins in living cells. nih.govresearchgate.netacs.orgfrontiersin.orgnih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like UAG) and inserts the UAA at that specific position in the protein sequence. nih.gov

The site-specific incorporation of pAcF into recombinant proteins has been demonstrated in various systems, including bacteria and mammalian cells. researchgate.net This technique provides a powerful tool for protein engineering, as the ketone handle of pAcF can be used for a variety of bioorthogonal reactions. nih.govnih.gov For example, it allows for the precise attachment of fluorescent probes, cross-linking agents, or therapeutic molecules to a specific site on a protein.

A notable application is the creation of antibody-drug conjugates (ADCs) with a defined stoichiometry and conjugation site. By incorporating pAcF into an anti-Her2 antibody, researchers were able to conjugate a cytotoxic drug with high efficiency, leading to potent and specific killing of cancer cells. researchgate.net Another example is the incorporation of pAcF into the cellular prion protein to study its structure and dynamics using site-directed spin labeling. nih.gov

By introducing UAAs like pAcF, scientists can engineer proteins with novel or enhanced functions that are not found in nature. researchgate.neteurekalert.organu.edu.au The unique chemical reactivity of the acetyl group can be harnessed to create new catalytic sites, to introduce post-translational modifications, or to develop proteins with novel binding properties. nwo.nlacs.org

The ability to genetically encode pAcF opens up possibilities for creating "designer enzymes" with tailored catalytic activities. eurekalert.orgnwo.nl Furthermore, the incorporation of such UAAs can be used to probe protein-protein interactions and to study the dynamic conformational changes that proteins undergo. frontiersin.org

For instance, the substitution of a phenylalanine residue with p-benzoylphenylalanine, an analogue of pAcF, in the enzyme E. coli homoserine O-succinyltransferase resulted in a significant increase in its thermal stability. This was attributed to the formation of a covalent adduct between the keto group of the UAA and a nearby cysteine residue, which stabilized the dimeric form of the enzyme. nwo.nl Such strategies for enhancing protein stability are of great interest for industrial and therapeutic applications of enzymes.

Table 2: Impact of Unnatural Amino Acid Incorporation on Protein Stability

| Protein | Wild-Type Residue | Unnatural Amino Acid Substitution | Change in Melting Temperature (Tm) | Reference |

| E. coli metA | Phe 21 | p-benzoylphenylalanine | +21°C | nwo.nl |

| E. coli metA | Phe 21 | p-fluoroacetyl-phenylalanine | +7°C | nwo.nl |

| E. coli metA | Phe 21 | p-acetylphenylalanine | No significant change | nwo.nl |

This table illustrates how the site-specific incorporation of different unnatural phenylalanine analogs can have varying effects on the thermal stability of an enzyme. The melting temperature (Tm) is a measure of protein stability.

Development of Advanced Biophysical and Spectroscopic Probes

The site-specific incorporation of Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) into peptides and proteins provides a powerful tool for the development of advanced biophysical and spectroscopic probes. The unique chemical functionality of the acetyl group serves as a versatile handle for the attachment of various reporter molecules, enabling detailed investigations of protein structure, dynamics, and interactions. This section explores the application of this non-canonical amino acid in infrared (IR) spectroscopy, Förster Resonance Energy Transfer (FRET), and Electron Paramagnetic Resonance (EPR) studies.

Utilization as IR Probes in Protein Interaction Studies

The introduction of unnatural amino acids with unique vibrational reporters has significantly advanced the use of infrared (IR) spectroscopy to probe local protein environments. nih.govnih.govresearchgate.netnih.gov While direct studies utilizing Boc-D-4-Acetylphenylalanine as an IR probe are not extensively documented in the reviewed literature, the principle is well-established with analogous systems such as p-cyano-L-phenylalanine and 4-azido-L-phenylalanine. nih.govnih.govnih.gov The acetyl group of Boc-D-4-Acetylphenylalanine possesses a carbonyl (C=O) stretching vibration that is sensitive to its local microenvironment, including solvent exposure and hydrogen bonding interactions. researchgate.net

The carbonyl stretch of the acetyl group is expected to have a distinct absorption frequency from the amide I band of the protein backbone, allowing it to serve as a site-specific IR probe. mdpi.com Changes in the local environment of the incorporated Boc-D-4-Acetylphenylalanine residue upon protein-protein interaction, ligand binding, or conformational changes would be reflected in shifts in the frequency, intensity, and bandwidth of this unique vibrational mode. These spectral changes can provide valuable insights into the nature and dynamics of the structural alterations at that specific site. nih.gov

Table 1: Comparison of Vibrational Probes in Protein Studies

| Vibrational Probe | Functional Group | Typical IR Frequency Range (cm⁻¹) | Information Obtained |

| 4-Acetylphenylalanine | Acetyl (C=O) | ~1680 - 1720 | Local electric field, hydrogen bonding, solvent accessibility |

| 4-Cyanophenylalanine | Nitrile (C≡N) | ~2200 - 2250 | Local electrostatic environment, hydration |

| 4-Azidophenylalanine | Azide (N₃) | ~2100 - 2150 | Local environment polarity, hydration dynamics |

| 4-Nitrophenylalanine | Nitro (NO₂) | ~1500 - 1550 (asymmetric), ~1330 - 1370 (symmetric) | Local electric field, solvent exposure |

Note: The frequency range for 4-Acetylphenylalanine is an estimation based on the typical vibrational frequencies of acetyl groups and may vary depending on the local protein environment.

Introduction of Nitroxide Spin Labels for Electron Paramagnetic Resonance (EPR) Studies

One of the most powerful applications of Boc-D-4-Acetylphenylalanine in protein and peptide engineering is its use in site-directed spin labeling (SDSL) for Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.orgnih.govnih.gov The ketone group of the acetylphenylalanine side chain provides a unique chemical handle for the covalent attachment of nitroxide spin labels. nih.govrsc.orgnih.gov This method offers an alternative to the more traditional cysteine-based SDSL, which can be problematic in proteins containing native cysteine residues that are crucial for structure or function. nih.govnih.gov

The process involves the reaction of the ketone group with a hydroxylamine-functionalized nitroxide reagent, such as (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate (MTSL) hydroxylamine (B1172632) analog, to form a stable ketoxime linkage. rsc.orgnih.gov This results in the site-specific introduction of a nitroxide radical, often referred to as the K1 side chain. rsc.orgnih.govnih.gov

EPR spectroscopy can then be used to study the local environment and dynamics of the spin-labeled site. rsc.orguni-bonn.de Furthermore, by introducing two such spin labels at different positions within a protein, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can be employed to measure the distance between the two labels, providing valuable structural constraints and insights into protein conformational changes. nih.govnih.gov

Table 3: Research Findings on p-Acetylphenylalanine in EPR Studies

| Study Focus | Key Findings | Technique(s) |

| Site-Directed Spin Labeling | p-Acetylphenylalanine's ketone group reacts specifically with hydroxylamine-functionalized nitroxides to form a stable K1 side chain. rsc.orgnih.gov | Site-Directed Mutagenesis, Protein Expression, Chemical Labeling |

| EPR Spectroscopy | The EPR spectra of the K1 side chain are sensitive to the local environment and mobility of the labeled site. nih.gov | Continuous Wave EPR |

| Distance Measurements | DEER spectroscopy on proteins with two K1 labels allows for precise measurement of inter-spin distances, providing structural information. nih.govnih.gov | Pulsed EPR (DEER) |

| Advantages over Cysteine-based Labeling | Avoids issues with native cysteine residues and offers a bioorthogonal labeling strategy. nih.govnih.gov | Comparative Protein Labeling Studies |

Interdisciplinary Research in Chemical Biology and Materials Science

Rational Design of Site-Selective Bioconjugates

A key advantage of using Boc-D-4-Acetylphenylalanine is the ability to incorporate it into proteins at specific, predetermined locations. This is achieved through genetic code expansion, a technique that allows for the site-specific incorporation of non-canonical amino acids during protein synthesis. peptide.compeptide.com

The process utilizes an engineered orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is specific for p-acetylphenylalanine. peptide.com The gene for the protein of interest is mutated to include an amber stop codon (TAG) at the desired site of incorporation. When this engineered gene is expressed in a host organism (like E. coli) that also contains the plasmid for the orthogonal tRNA/aaRS pair and is supplied with p-acetylphenylalanine in the growth medium, the machinery inserts the non-canonical amino acid at the amber codon site, allowing protein translation to continue. peptide.com This method provides unparalleled precision in placing the ketone handle, enabling the rational design of bioconjugates for applications ranging from antibody-drug conjugates to precisely labeled proteins for biophysical studies. peptide.comnih.gov

Contributions to Neuroscience Research through Neuroactive Peptide Development

In neuroscience, the development of modified peptides is crucial for studying complex signaling pathways and creating potential therapeutics. While specific neuroactive peptides synthesized directly with Boc-D-4-Acetylphenylalanine are not extensively documented in the reviewed literature, the compound's properties offer significant potential for this field.

Neuropeptides such as Neuropeptide Y (NPY) and peptides implicated in Alzheimer's disease are key research targets. nih.govnih.gov A major challenge in developing peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of D-amino acids, such as D-phenylalanine, is a well-established strategy to increase the metabolic stability of peptides. nih.gov Boc-D-4-Acetylphenylalanine provides this stabilizing advantage while simultaneously introducing a bioorthogonal handle.

This dual functionality could be leveraged to:

Create Stable Probes: Synthesize more stable analogs of neuroactive peptides (e.g., NPY analogs) that can resist degradation. nih.gov

Attach Imaging Agents: Use the ketone handle to attach fluorescent dyes or PET imaging agents, allowing researchers to visualize peptide distribution and receptor binding in the brain.

Develop Targeted Therapeutics: Conjugate toxins or other therapeutic agents to the peptide via the ketone handle, directing them to specific neuronal receptors implicated in diseases like Alzheimer's. nih.govnih.gov

Table 2: Potential Applications of Boc-D-Phe(4-Ac)-OH in Neuroactive Peptides

| Application Area | Potential Use of Boc-D-Phe(4-Ac)-OH | Rationale |

| Peptide Stability | Incorporation into peptide backbone | D-amino acid configuration enhances resistance to proteases. |

| Neuroreceptor Imaging | Conjugation of fluorescent or PET probes | Ketone handle allows site-specific attachment of imaging agents. |

| Targeted Drug Delivery | Linking of therapeutic molecules | Bioorthogonal handle enables conjugation without altering peptide's core binding sequence. |

Innovation in Biomaterials and Nanomaterials Science

The unique chemical properties of phenylalanine derivatives are increasingly being exploited in materials science for the creation of novel biomaterials, such as hydrogels and functional surface coatings. Phenylalanine's ability to self-assemble through hydrophobic and π-π stacking interactions can be harnessed to form structured nanomaterials.

Boc-D-4-Acetylphenylalanine introduces a key feature for materials innovation: a covalent attachment point. The acetyl group's ketone handle can be used for:

Hydrogel Crosslinking: Phenylalanine-based hydrogels can be formed through self-assembly. The ketone groups within this matrix can then be used to covalently crosslink the fibrils using bifunctional hydroxylamine (B1172632) linkers, significantly enhancing the mechanical strength and stability of the hydrogel.

Surface Modification: Polymer coatings based on the oxidative polymerization of phenylalanine and related molecules can be used to modify the surfaces of medical implants to improve biocompatibility. beilstein-journals.org Incorporating Boc-D-4-Acetylphenylalanine into these polymers would create a surface decorated with reactive ketone handles. These handles could then be used to immobilize bioactive molecules, such as growth factors or antimicrobial peptides, to promote tissue integration and prevent infection.

Nanoparticle Functionalization: Self-assembled peptide nanoparticles can be functionalized by including Boc-D-4-Acetylphenylalanine in their sequence. The surface-exposed ketone groups provide a site for attaching targeting ligands or diagnostic agents, creating sophisticated nanomaterials for medical applications.

Scarcity of Publicly Available Research on Boc-D-4-Acetylphenylalanine in Specific Material Science Applications

Despite a comprehensive search of available scientific literature, there is a notable lack of specific research findings on the chemical compound Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) within the precise contexts of engineering self-assembling peptides, hydrogels, and the development of tailored biocompatible polymers. While the broader fields of peptide engineering and biocompatible materials are rich with studies on various modified amino acids, this particular derivative appears to be underexplored in these specific applications, or the research is not widely disseminated in public domains.

The 4-acetyl group on the phenyl ring of phenylalanine introduces a unique ketone functionality. This feature is recognized in biochemical research for its utility in creating specific chemical linkages, such as forming stable oximes with aminooxy-functionalized molecules. This reactivity is particularly valuable for the site-specific modification of proteins and peptides, for instance, in the process of PEGylation to enhance the biophysical properties of therapeutic peptides.

Similarly, in the realm of biocompatible polymers, while various functionalized amino acids are utilized as building blocks to create polymers with specific properties, the incorporation and influence of Boc-D-4-Acetylphenylalanine for such purposes are not documented in the accessible research.

Consequently, a detailed article with specific research findings, data tables, and in-depth discussion solely on Boc-D-4-Acetylphenylalanine in the context of the requested interdisciplinary research areas cannot be generated at this time due to the absence of specific studies in the public scientific literature. The existing research focuses on related but distinct molecules or different applications of the 4-acetylphenylalanine moiety.

Analytical and Computational Methodologies in Boc D 4 Acetylphenylalanine Research

Advanced Analytical Techniques for Characterization and Purity Assessment

The structural confirmation and purity verification of Boc-D-4-Acetylphenylalanine, a synthetic amino acid derivative, rely on a combination of chromatographic and spectroscopic techniques. These methods provide detailed information about the molecule's structure, composition, and stereochemical integrity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of Boc-protected amino acids. chemimpex.comchemimpex.com Purity levels are typically determined by the peak area percentage in the chromatogram. For compounds like Boc-D-4-Acetylphenylalanine, reverse-phase HPLC is commonly employed to separate the main compound from any synthesis-related impurities.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method to monitor the progress of reactions and for preliminary purity checks. Spectroscopic methods are indispensable for structural elucidation. Infrared (IR) spectroscopy is used to confirm the presence of key functional groups, such as the carbonyls of the Boc protecting group and the acetyl moiety, as well as the carboxylic acid.

Given that the compound is a D-enantiomer, verifying its enantiomeric purity is critical. Chiral chromatography or techniques like capillary electrophoresis can be employed to separate and quantify the desired D-enantiomer from any contaminating L-enantiomer. acs.orgnih.gov Capillary electrophoresis, for instance, has been successfully used to separate all optical isomers of a tripeptide, demonstrating its high sensitivity for detecting even minor levels of racemization. acs.orgnih.gov The limit of detection can be as low as 0.05% of the major compound. acs.orgnih.gov

Interactive Table: Analytical Techniques

Computational Modeling and Molecular Design in Scaffold Optimization

Computational modeling plays a vital role in the rational design of peptides and molecular scaffolds incorporating unnatural amino acids like Boc-D-4-Acetylphenylalanine. These in silico methods allow researchers to predict how the unique structural features of the amino acid will influence the conformation, stability, and function of a larger molecule before undertaking laborious and expensive synthesis.

The development of molecular scaffolds is a growing area of organic chemistry, aiming to create defined architectures for presenting functional groups in a precise three-dimensional arrangement. mdpi.com Computational tools are essential in this process. Molecular mechanics and molecular dynamics (MD) simulations can be used to explore the conformational preferences of peptide backbones containing the acetylphenylalanine residue. These simulations help predict how the bulky Boc group and the acetyl-substituted phenyl ring might affect secondary structures like alpha-helices or beta-sheets or disrupt aggregation tendencies. worktribe.com

In drug design, molecular docking studies can predict the binding affinity and orientation of a peptide containing D-4-Acetylphenylalanine within the active site of a target protein. The acetyl group offers a unique point for interaction, potentially forming hydrogen bonds or other favorable contacts that can enhance binding specificity and potency. Quantum mechanics (QM) calculations can provide insights into the electronic properties of the acetylphenylalanine side chain, helping to refine force fields for more accurate MD simulations and to understand its reactivity.

Interactive Table: Computational Methodologies

Mechanistic Studies on Amino Acid Reactivity and Racemization

A primary concern during peptide synthesis is the preservation of stereochemical integrity at the α-carbon of the amino acid. Racemization, the conversion of a pure enantiomer into a mixture of both D and L forms, can occur during the activation of the carboxylic acid group, which is a necessary step for peptide bond formation. highfine.commdpi.com

The most common mechanism for racemization during coupling reactions involves the formation of an oxazol-5(4H)-one (azlactone) intermediate. mdpi.comnih.gov The activation of the N-protected amino acid's carboxyl group can lead to an intramolecular cyclization, forming the oxazolone (B7731731). The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate that can be re-protonated from either face, resulting in racemization. mdpi.com

Several factors heavily influence the rate of racemization:

Activating/Coupling Reagents: Certain highly reactive coupling agents can promote oxazolone formation and subsequent racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can suppress racemization by forming active esters that are more reactive toward the amine component than they are toward cyclization. highfine.compeptide.commdpi.com

Base: The presence and strength of the base used in the coupling step are critical. Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used, but their concentration and pKa can significantly impact the degree of racemization. nih.govresearchgate.net

N-Protecting Group: The nature of the N-terminal protecting group is a key factor. Urethane-based protecting groups like Boc (tert-butoxycarbonyl) are known to significantly suppress racemization compared to N-acyl groups (like N-acetyl) because the lone pair on the urethane (B1682113) nitrogen is less available to participate in oxazolone formation. nih.gov

Temperature and Solvent: Lower reaction temperatures generally reduce the rate of racemization. The polarity of the solvent can also play a role in stabilizing intermediates and influencing reaction rates. mdpi.com

Mechanistic studies often involve reacting a model N-protected amino acid and analyzing the product mixture by chiral HPLC or other enantioselective techniques to quantify the degree of epimerization under various conditions. nih.govmdpi.com Such studies have shown that racemization primarily occurs at the carboxy-activated amino acid during the coupling step. acs.orgnih.gov

Interactive Table: Factors Influencing Amino Acid Racemization

Future Perspectives and Emerging Research Directions

Exploration of Novel Side Chain Modifications and Libraries

The exploration of novel side chain modifications of unnatural amino acids (UAAs) is a burgeoning field in protein engineering and drug discovery. rsc.org These modifications allow for the creation of proteins with enhanced stability and activity. rsc.org Phenylalanine derivatives, in particular, are widely utilized in enzyme engineering due to their high incorporation efficiency and relative ease of synthesis. nih.gov The generation of libraries of Boc-D-Phe(4-Ac)-OH derivatives with diverse side chain modifications could lead to the discovery of peptides and proteins with novel functionalities.

Future research directions in this area include:

Bioisosteric Replacements: The acetyl group of Boc-D-Phe(4-Ac)-OH can be replaced with other functional groups to modulate the compound's properties. Bioisosteres, which are substituents or groups with similar physical or chemical properties, can be employed to enhance a desired biological or physical property of a compound without making significant changes to its chemical structure. nih.gov For instance, replacing the ketone with sulfoxides, sulfones, or oxetanes could alter the molecule's geometry and electronic properties. acs.org

Fluorination: The introduction of fluorine atoms to the phenyl ring can significantly impact the compound's pKa, conformation, and metabolic stability. u-tokyo.ac.jp For example, fluorinated analogs of aromatic amino acids have been shown to enhance the activity of enzymes. researchgate.net

Combinatorial Libraries: The synthesis of combinatorial libraries of Boc-D-Phe(4-Ac)-OH derivatives, where the acetyl group is modified or other positions on the phenyl ring are substituted, can be a powerful tool for drug discovery. sigmaaldrich.com These libraries can be screened for enhanced binding affinity to therapeutic targets or for novel catalytic activities.

Table 1: Potential Side Chain Modifications of Boc-D-4-Acetylphenylalanine and Their Rationale

| Modification | Rationale | Potential Impact |

| Replacement of Acetyl Group with Bioisosteres | To fine-tune steric and electronic properties. nih.gov | Altered receptor binding, improved metabolic stability. |

| Fluorination of the Phenyl Ring | To modulate pKa and conformational preferences. u-tokyo.ac.jp | Enhanced enzyme activity, increased bioavailability. researchgate.net |

| Introduction of Other Functional Groups (e.g., nitro, cyano) | To introduce new chemical reactivity and potential for further conjugation. | Creation of novel bioconjugation handles, development of molecular probes. |

Development of Next-Generation Biocatalytic Systems

The synthesis of non-canonical amino acids (ncAAs) like Boc-D-Phe(4-Ac)-OH can be challenging due to issues with stereoselectivity and functional group compatibility in traditional chemical synthesis. nih.gov Biocatalysis, using enzymes or whole organisms, offers a green and efficient alternative for the production of enantiomerically pure ncAAs. nih.govnih.gov

Emerging research in this area is focused on:

Engineered Enzymes: The use of engineered enzymes, such as aminotransferases and ammonia (B1221849) lyases, is a promising approach for the synthesis of ncAAs. nih.govfrontiersin.org Directed evolution and rational design can be used to create enzymes with improved activity, stability, and substrate specificity for the production of 4-acetylphenylalanine. nih.gov

Photobiocatalysis: This novel approach combines the selectivity of enzymes with the power of light to drive new-to-nature chemical reactions. sciencedaily.com Photobiocatalysis could be harnessed to develop novel synthetic routes to 4-acetylphenylalanine and its derivatives. sciencedaily.com

Metabolic Engineering: The engineering of metabolic pathways in microorganisms could enable the de novo biosynthesis of 4-acetylphenylalanine from simple carbon sources. This would provide a sustainable and cost-effective production platform.

Table 2: Comparison of Synthetic Approaches for 4-Acetylphenylalanine

| Synthetic Approach | Advantages | Disadvantages |

| Chemical Synthesis | High throughput, wide range of possible derivatives. | Poor stereoselectivity, harsh reaction conditions, use of protecting groups. nih.gov |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Limited substrate scope of natural enzymes, potential for low yields. nih.gov |

| Engineered Biocatalysis | Improved substrate scope and efficiency, tailored for specific reactions. nih.gov | Requires significant protein engineering effort. |

Expanding Applications in Advanced Therapeutic Design and Diagnostics

The unique chemical properties of the keto group in Boc-D-Phe(4-Ac)-OH make it a valuable tool for the development of advanced therapeutics and diagnostics. nih.gov The ability to selectively modify this group allows for the site-specific attachment of various molecules to peptides and proteins. nih.gov

Future applications in this domain include:

Peptide-Drug Conjugates (PDCs): The keto group can be used to attach cytotoxic drugs to targeting peptides, creating PDCs with enhanced efficacy and reduced off-target toxicity. biosynth.com The stability of the resulting oxime linkage is a key advantage in this context. nih.gov

Diagnostic Imaging Agents: The attachment of imaging agents, such as fluorescent dyes or radioisotopes, to peptides containing 4-acetylphenylalanine can enable the development of targeted probes for disease diagnosis.

In Vivo Chemistry: The bioorthogonal nature of the keto-aminooxy ligation could be exploited for in vivo chemistry, allowing for the targeted modification of proteins and peptides within a living organism.

Ketone Bodies as Therapeutics: While not a direct application of Boc-D-Phe(4-Ac)-OH, the ketone body β-hydroxybutyrate has shown therapeutic potential in neurological diseases. nih.gov The incorporation of a ketone moiety into peptides could be explored for similar therapeutic effects.

Table 3: Potential Applications of Boc-D-4-Acetylphenylalanine in Therapeutics and Diagnostics

| Application Area | Specific Use | Rationale for Using Boc-D-Phe(4-Ac)-OH |

| Therapeutics | Peptide-Drug Conjugates (PDCs) | The keto group provides a site for stable and selective drug attachment. nih.govbiosynth.com |

| Diagnostics | Targeted Imaging Agents | The keto group allows for the conjugation of imaging moieties for disease detection. |

| Biotechnology | Enzyme Immobilization | The reactive side chain can be used to covalently attach enzymes to solid supports. researchgate.net |

Q & A

Q. Table 1: Analytical Parameters for Boc-D-Phe(4-Ac)-OH

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.